

Application Notes and Protocols for Recombinant Human Cathepsin G Expression and Purification

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Compound of Interest

Compound Name: *Cathepsin G*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the expression and purification of recombinant human **Cathepsin G** (CTSG). **Cathepsin G** is a serine protease primarily found in the azurophilic granules of neutrophils and is involved in inflammation, immune responses, and the pathology of various diseases.[1][2] Access to high-purity, active recombinant **Cathepsin G** is crucial for biochemical and structural studies, inhibitor screening, and the development of novel therapeutics.

Introduction

Human **Cathepsin G** is a 255-amino acid preproenzyme that undergoes post-translational modifications to yield a mature, active protease.[3][4] Its expression in recombinant systems can be challenging due to its inherent antimicrobial properties and high isoelectric point (pI of ~12.0).[5] This document outlines strategies for successful expression in various hosts and subsequent purification to homogeneity.

Expression Systems

The choice of expression system is critical for obtaining functional recombinant **Cathepsin G**. The most common systems employed are E. coli, yeast (*Pichia pastoris*), and mammalian cells. Each system presents distinct advantages and challenges.

Expression Data Summary

Expression System	Host Strain	Typical Yield	Purity	Advantages	Disadvantages	Reference
E. coli	SHuffle® T7 Express	80 ± 2 mg/L (murine)	>90%	High yield, cost-effective, rapid expression.	Potential for inclusion bodies, lack of post-translational modifications.	[6]
E. coli	Generic	Not specified	>97%	High purity achievable.	Endotoxin contamination on risk.	[7][8]
Yeast (P. pastoris)	X-33	200 µg/L	Partially Purified	Eukaryotic protein folding, secretion into media.	Low yield, potential for hyperglycosylation, antifungal activity of CatG.	[5][9]
Mammalian (Expi293™)	Expi293F™	Not specified	High	Proper protein folding and post-translational modifications.	Higher cost, more complex culture conditions, potential for co-purification of endogenous	[10]

					s proteases.
Baculovirus	Not specified	Not specified	Not specified	High expression levels, suitable for complex proteins.	Time-consuming, higher cost than prokaryotic systems. [11]

Experimental Protocols

Protocol 1: Expression of His-tagged Human Cathepsin G in *Pichia pastoris*

This protocol is adapted from methodologies describing the expression of modified human **Cathepsin G** in *P. pastoris*. To circumvent the protein's antifungal activity and facilitate purification, it is expressed as an inactive fusion protein.[\[5\]](#)

1. Gene Synthesis and Vector Construction:

- Synthesize the human **Cathepsin G** gene with codon optimization for *P. pastoris*.
- Introduce amino acid substitutions (e.g., Arginine to Glutamine) to reduce the pI and remove potential yeast Kex2 protease cleavage sites.[\[5\]](#)
- Clone the modified **Cathepsin G** gene into a secretion vector like pPICz α , downstream of an N-terminal fusion tag consisting of a 6xHis tag and a cytochrome B5 (CytB5) domain. An enteropeptidase cleavage site should be engineered between the fusion tag and the **Cathepsin G** sequence for subsequent activation.[\[5\]](#)[\[9\]](#)

2. *P. pastoris* Transformation and Screening:

- Linearize the expression vector and transform it into *P. pastoris* strain X-33 via electroporation.[\[5\]](#)
- Select for Zeocin-resistant colonies and screen for the best-expressing clones by small-scale induction with methanol.

3. Fermentation and Protein Expression:

- Inoculate a suitable volume of Buffered Glycerol-complex Medium (BMGY) with the selected clone and grow to a high cell density.
- Induce expression by transferring the cells to Buffered Methanol-complex Medium (BMMY) and adding methanol to a final concentration of 0.5-1.0% every 24 hours for 3-4 days.

4. Harvesting:

- Centrifuge the culture to pellet the cells. The secreted recombinant fusion protein will be in the supernatant.

Protocol 2: Purification of His-tagged Human Cathepsin G

This protocol describes the purification of the His-tagged fusion protein from the yeast culture supernatant using Immobilized Metal Affinity Chromatography (IMAC).

1. Preparation of Supernatant:

- Clarify the culture supernatant by centrifugation and filtration to remove any remaining cells and debris.
- Concentrate the supernatant and buffer-exchange into an appropriate binding buffer (e.g., 20 mM sodium phosphate, 500 mM NaCl, 20 mM imidazole, pH 7.4).

2. Immobilized Metal Affinity Chromatography (IMAC):

- Equilibrate a Ni-NTA or other suitable IMAC column with the binding buffer.[\[5\]](#)
- Load the prepared supernatant onto the column.
- Wash the column with several column volumes of binding buffer to remove unbound proteins.
- Elute the bound protein with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).

3. Protein Activation and Further Purification (Optional):

- If active **Cathepsin G** is required, treat the purified fusion protein with enteropeptidase to cleave off the His-CytB5 tag.
- The active **Cathepsin G** can be further purified from the cleavage reaction mixture by a second round of IMAC (to remove the cleaved tag and any uncleaved fusion protein) followed by size-exclusion or ion-exchange chromatography.

Protocol 3: Purification of Cathepsin G using Affinity Chromatography with Inhibitors

This method is suitable for purifying **Cathepsin G** from sources where it is not tagged, such as from neutrophil extracts or from recombinant systems without an affinity tag.

1. Preparation of Affinity Resin:

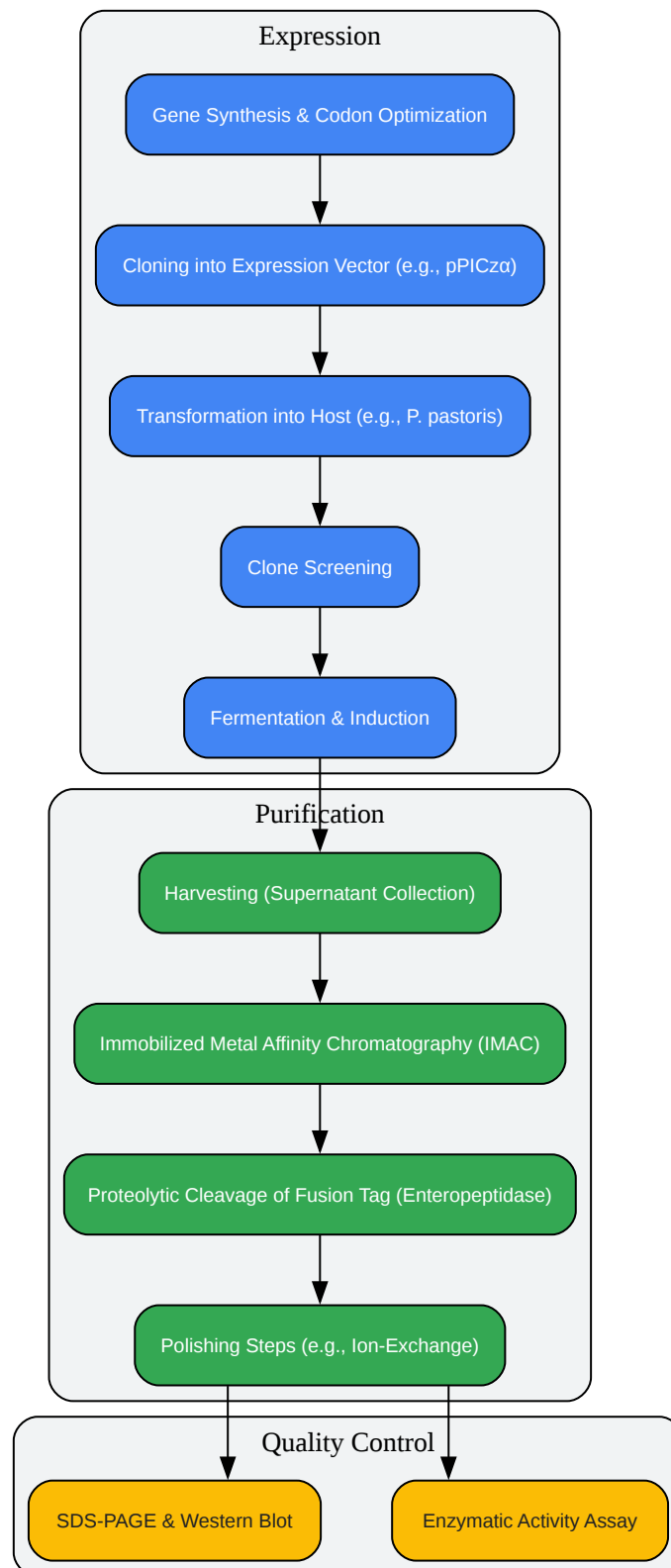
- Couple a specific **Cathepsin G** inhibitor, such as squash trypsin inhibitor (CMTI I) or bovine pancreatic trypsin inhibitor (BPTI), to a solid support like Sepharose 4B.[\[12\]](#)

2. Chromatography:

- Equilibrate the affinity column with a suitable buffer (e.g., 0.2 M Tris/HCl, pH 8.0).
- Load the protein sample onto the column. **Cathepsin G** will bind specifically to the immobilized inhibitor.
- Wash the column extensively to remove non-specifically bound proteins.
- Elute the bound **Cathepsin G** by changing the pH or by using a competitive inhibitor in the elution buffer.[\[12\]](#)

Visualizations

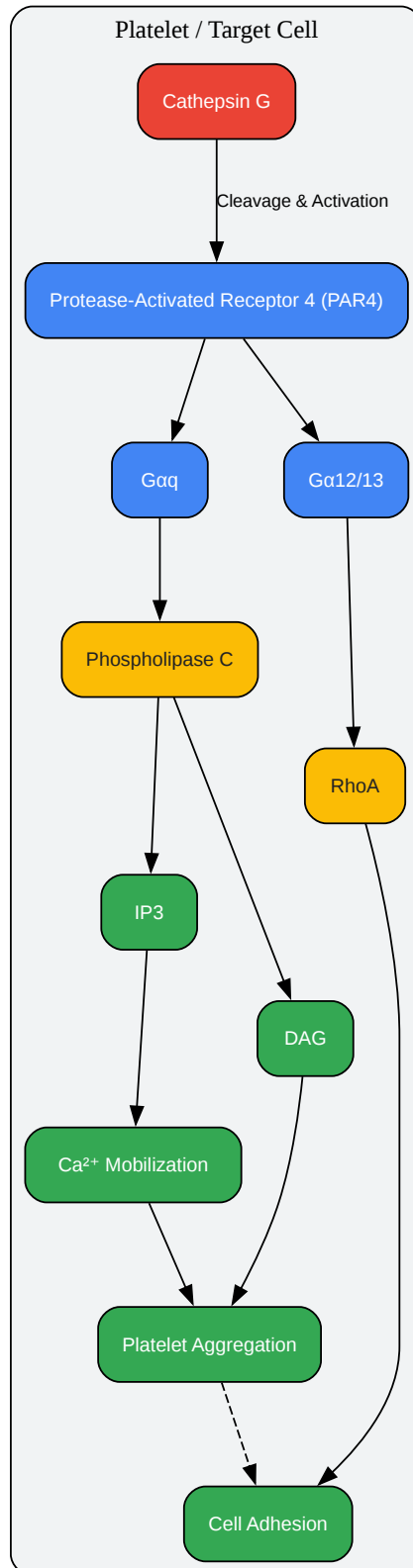
Experimental Workflow



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Caption: Workflow for recombinant **Cathepsin G** expression and purification.

Cathepsin G Signaling Pathway



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Caption: **Cathepsin G** activation of PAR4 signaling in platelets.

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